

A Comparative Spectroscopic Guide to (Tetrahydro-pyran-2-yl)-acetic acid and Analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Tetrahydro-pyran-2-yl)-acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of **(Tetrahydro-pyran-2-yl)-acetic acid**, a key heterocyclic compound relevant in medicinal chemistry and drug design. Due to the limited availability of direct experimental spectra for **(Tetrahydro-pyran-2-yl)-acetic acid**, this document presents a combination of predicted data for the target molecule alongside experimentally-derived data for two structurally related analogues: (Tetrahydro-furan-2-yl)-acetic acid and Cyclopentylacetic acid. This comparative approach allows for a robust characterization and highlights the distinguishing spectroscopic features arising from the different cyclic ether and cycloalkane moieties.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data points for **(Tetrahydro-pyran-2-yl)-acetic acid** and its comparators. The data for **(Tetrahydro-pyran-2-yl)-acetic acid** is predicted based on established spectroscopic principles and computational models, while the data for the analogues is based on available experimental results.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

Compound	Chemical Shift (δ) of -COOH	Chemical Shift (δ) of α -protons to -COOH	Chemical Shift (δ) of Protons on the Ring
(Tetrahydro-pyran-2-yl)-acetic acid (Predicted)	~10-12 ppm (broad singlet)	~2.4-2.6 ppm (multiplet)	~1.4-1.8 ppm, ~3.4-3.6 ppm, ~3.9-4.1 ppm (multiplets)
(Tetrahydro-furan-2-yl)-acetic acid	~11.5 ppm (broad singlet)	~2.6 ppm (multiplet)	~1.8-2.2 ppm, ~3.7-4.0 ppm, ~4.1-4.3 ppm (multiplets)
Cyclopentylacetic acid	~11.0 ppm (broad singlet)	~2.3 ppm (doublet)	~1.2-1.9 ppm (multiplets)

Table 2: ^{13}C NMR Spectroscopic Data (Predicted and Experimental)

Compound	Chemical Shift (δ) of C=O	Chemical Shift (δ) of α -carbon to -COOH	Chemical Shift (δ) of Carbons on the Ring
(Tetrahydro-pyran-2-yl)-acetic acid (Predicted)	~175-180 ppm	~40-45 ppm	~22, ~25, ~30, ~68, ~75 ppm
(Tetrahydro-furan-2-yl)-acetic acid	~177 ppm	~41 ppm	~25, ~30, ~68, ~77 ppm
Cyclopentylacetic acid	~179 ppm	~43 ppm	~25, ~32, ~46 ppm

Table 3: IR Spectroscopic Data (Predicted and Experimental)

Compound	O-H Stretch (Carboxylic Acid)	C=O Stretch (Carboxylic Acid)	C-O Stretch (Ether/Ring)
(Tetrahydro-pyran-2-yl)-acetic acid (Predicted)	~2500-3300 cm ⁻¹ (broad)	~1700-1725 cm ⁻¹	~1080-1120 cm ⁻¹
(Tetrahydro-furan-2-yl)-acetic acid	~2500-3300 cm ⁻¹ (broad)	~1710 cm ⁻¹	~1070 cm ⁻¹
Cyclopentylacetic acid	~2500-3300 cm ⁻¹ (broad)	~1705 cm ⁻¹	N/A

Table 4: Mass Spectrometry Data (Predicted and Experimental)

Compound	Molecular Ion (M ⁺) or [M-H] ⁻	Key Fragmentation Peaks (m/z)
(Tetrahydro-pyran-2-yl)-acetic acid (Predicted)	144 (M ⁺)	85 (loss of -CH ₂ COOH), 57, 45
(Tetrahydro-furan-2-yl)-acetic acid	130 (M ⁺)	71 (loss of -CH ₂ COOH), 59, 43
Cyclopentylacetic acid	128 (M ⁺)	85, 69, 57, 41

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the carboxylic acid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- **^1H NMR Acquisition:** Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are typically required compared to ^1H NMR.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** Use a Fourier-Transform Infrared spectrometer.
- **Data Acquisition:** Record a background spectrum of the empty sample holder (or pure solvent). Then, record the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- **Data Processing:** The final spectrum is obtained by ratioing the sample spectrum against the background spectrum and is typically presented in terms of transmittance or absorbance.

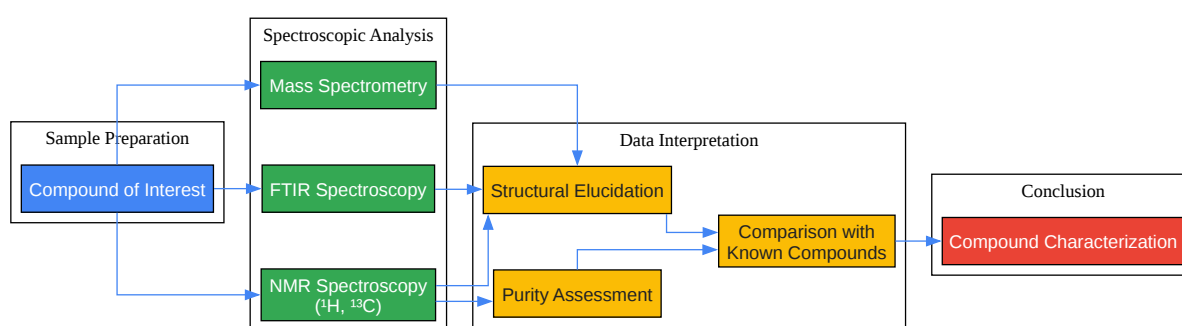
Mass Spectrometry

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
- **Instrumentation:** Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- **Data Acquisition:**

- Electron Ionization (EI): Introduce the sample (often via a gas chromatograph) into the ion source where it is bombarded with high-energy electrons, causing ionization and fragmentation.
- Electrospray Ionization (ESI): Infuse the sample solution into the ESI source where a high voltage is applied to create a fine spray of charged droplets, leading to the formation of gas-phase ions (often protonated $[M+H]^+$ or deprotonated $[M-H]^-$ species).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- Data Interpretation: The resulting mass spectrum displays the relative abundance of ions at different m/z values, providing information about the molecular weight and fragmentation pattern of the compound.

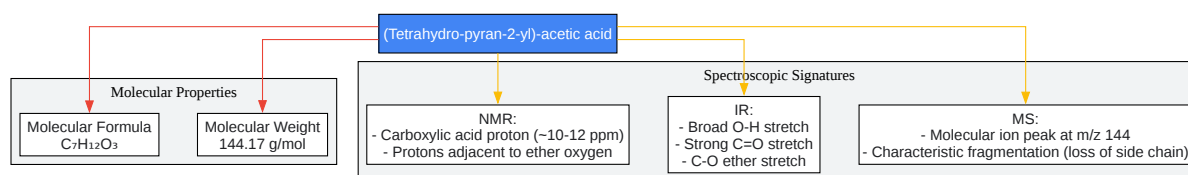
Visualized Workflow and Pathways

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for compound characterization.



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Caption: General workflow for the spectroscopic analysis and characterization of a chemical compound.



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Caption: Key properties and expected spectroscopic features of **(Tetrahydro-pyran-2-yl)-acetic acid**.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com